molecular formula C6H10O5 B6251652 2-(1-carboxyethoxy)propanoic acid CAS No. 19201-34-4

2-(1-carboxyethoxy)propanoic acid

Katalognummer: B6251652
CAS-Nummer: 19201-34-4
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: FBYFHODQAUBIOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-carboxyethoxy)propanoic acid, also known as 2,2’-oxydipropionic acid, is a carboxylic acid with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol . This compound is characterized by its unique structure, which includes both carboxyl and ether functional groups. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(1-carboxyethoxy)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with carbon dioxide in the presence of a catalyst to form propylene carbonate. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of propylene oxide to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-carboxyethoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(1-carboxyethoxy)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(1-carboxyethoxy)propanoic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can participate in hydrogen bonding and ionic interactions, while the ether linkage can engage in dipole-dipole interactions. These interactions facilitate the compound’s reactivity and its ability to participate in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-carboxyethoxy)propanoic acid is unique due to its combination of carboxyl and ether functional groups, which confer distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in various chemical syntheses and industrial applications .

Eigenschaften

CAS-Nummer

19201-34-4

Molekularformel

C6H10O5

Molekulargewicht

162.14 g/mol

IUPAC-Name

2-(1-carboxyethoxy)propanoic acid

InChI

InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)

InChI-Schlüssel

FBYFHODQAUBIOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)OC(C)C(=O)O

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.